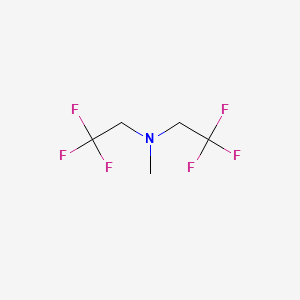![molecular formula C23H20N4OS B2578199 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide CAS No. 849826-00-2](/img/structure/B2578199.png)
2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide” is a complex organic molecule. It is a derivative of pyrido[1,2-a]benzimidazole . The compound has been studied for its potential anticancer properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrido[1,2-a]benzimidazole ring and the introduction of the cyano and propyl groups . The exact method of synthesis can vary depending on the specific requirements of the research .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole ring, a cyano group, a propyl group, a sulfanyl group, and a phenylacetamide group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound’s benzimidazole ring and cyano group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
Some physical and chemical properties of this compound have been reported. For example, its melting point is between 267–269°C . Its molecular formula is C24H19F3N4OS, and it has an average mass of 468.494 Da .Applications De Recherche Scientifique
Antimicrobial and Antiprotozoal Activities
Benzimidazole derivatives have shown significant promise as antimicrobial and antiprotozoal agents. For instance, novel structures derived from benzimidazole have been identified as potent and selective against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments. These compounds, including a prototype carbamate, have demonstrated low minimal inhibition concentrations (MIC) against a variety of H. pylori strains, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Additionally, benzimidazole derivatives have been synthesized with antimicrobial properties against a broad spectrum of bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Gouda et al., 2010).
Cytotoxic and Antitumor Properties
Certain benzimidazole derivatives have been explored for their cytotoxic and antitumor activities. For example, a novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives demonstrated excellent activity against a panel of microorganisms and showed good cytotoxic activities, suggesting their potential in cancer treatment (Devi et al., 2022).
Synthetic Methodologies and Chemical Properties
Research on benzimidazole derivatives also focuses on developing novel synthetic methodologies and exploring their chemical properties. For instance, studies have synthesized various benzimidazole derivatives to evaluate their biological activities, such as antimicrobial and cytotoxic effects, highlighting the versatility of these compounds in drug development and chemical synthesis (Dawood et al., 2011).
Propriétés
IUPAC Name |
2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-2-8-16-13-22(29-15-21(28)25-17-9-4-3-5-10-17)27-20-12-7-6-11-19(20)26-23(27)18(16)14-24/h3-7,9-13H,2,8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYAJWISGMLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

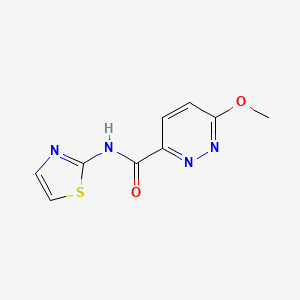

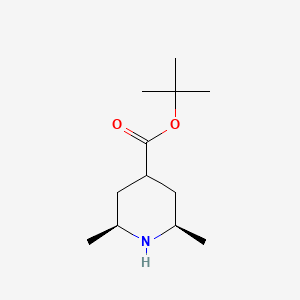
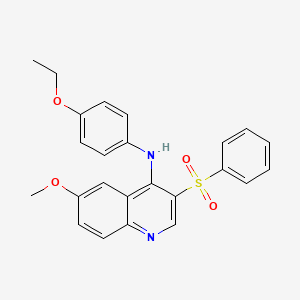

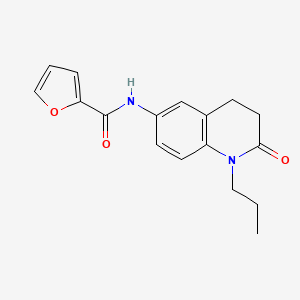
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
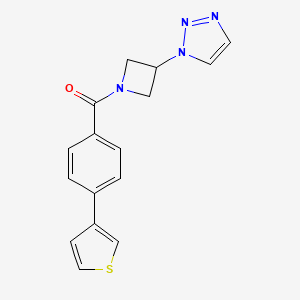
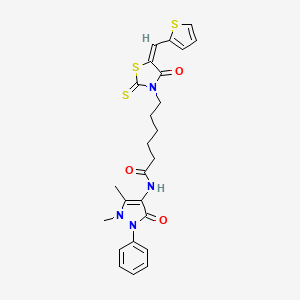
amine hydrochloride](/img/no-structure.png)
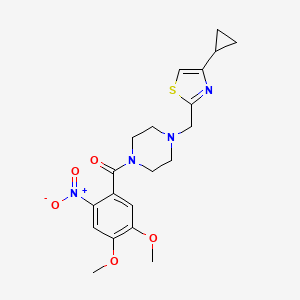
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)
![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)
